molecular formula C12H16ClFN2O B3097892 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride CAS No. 132442-33-2

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride

Cat. No.: B3097892
CAS No.: 132442-33-2
M. Wt: 258.72 g/mol
InChI Key: YPKJIKYLNPGJNL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with a fluorine atom and a piperidine ring

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzyme’s activity, thereby affecting the citric acid cycle.

Result of Action

The inhibition of the SDH enzyme by this compound can lead to a decrease in energy production in cells. This can result in various cellular effects, depending on the specific cell type and its energy requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product, often involving automated systems for precise control of temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-fluoro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJIKYLNPGJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132442-33-2
Record name Benzamide, 4-fluoro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132442-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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